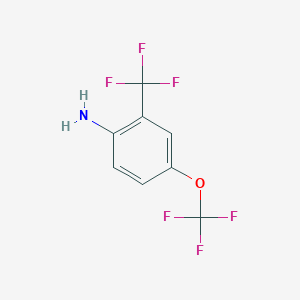

4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline

Description

Properties

IUPAC Name |

4-(trifluoromethoxy)-2-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F6NO/c9-7(10,11)5-3-4(1-2-6(5)15)16-8(12,13)14/h1-3H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYZGPCRHKPVHOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F6NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70591753 | |

| Record name | 4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70591753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

409114-48-3 | |

| Record name | 4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70591753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of Fluorinated Anilines

An In-depth Technical Guide to 4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline Hydrochloride: A Key Building Block in Modern Chemistry

Executive Summary: This document provides a comprehensive technical overview of this compound, focusing on its hydrochloride salt (CAS No. 1588441-12-6). This highly functionalized aniline derivative is a valuable building block for researchers in drug discovery and materials science. The presence of both trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) groups imparts unique electronic and physicochemical properties, such as enhanced lipophilicity and metabolic stability, which are highly desirable in the design of novel therapeutics and advanced materials. This guide covers the compound's chemical identity, physicochemical properties, a representative synthetic approach, key applications, and detailed safety and handling protocols, serving as an essential resource for scientists and development professionals.

In the landscape of modern medicinal and materials chemistry, the strategic incorporation of fluorine atoms into organic scaffolds is a cornerstone of molecular design.[1] Fluorinated functional groups, particularly the trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) moieties, offer a powerful toolset for fine-tuning a molecule's properties.[1][2] These groups can profoundly influence lipophilicity, metabolic stability, binding affinity, and bioavailability.[1][3][4]

This compound represents a sophisticated convergence of these principles. As a disubstituted aniline, it provides a versatile chemical handle (the amino group) for further synthetic elaboration, while its dual fluorine-containing substituents provide a distinct property profile. This makes it a sought-after intermediate for creating complex molecules with potentially enhanced performance in pharmaceuticals and agrochemicals.[5] This guide offers an in-depth examination of its hydrochloride salt, a common and stable form for laboratory use.

Chemical Identity and Physicochemical Properties

The precise identification and characterization of a chemical entity are fundamental for its effective use. The following tables summarize the key identifiers and properties of this compound hydrochloride.

Compound Identification

| Identifier | Value | Source |

| Compound Name | This compound hydrochloride | [6][7] |

| CAS Number | 1588441-12-6 | [6][7] |

| Molecular Formula | C₈H₆ClF₆NO | [6][7] |

| Molecular Weight | 281.59 g/mol | [6] |

| SMILES | NC1=CC=C(OC(F)(F)F)C=C1C(F)(F)F.[H]Cl | [6] |

| InChIKey | Not readily available for HCl salt | |

| Synonyms | None listed | [6] |

Physicochemical and Computed Properties

| Property | Value | Source |

| Purity | ≥95% | [6] |

| Storage Temperature | Room temperature | [6] |

| Topological Polar Surface Area (TPSA) | 35.25 Ų | [6] |

| LogP (Computed) | 3.608 | [6] |

| Hydrogen Bond Acceptors | 2 | [6] |

| Hydrogen Bond Donors | 1 | [6] |

| Rotatable Bonds | 1 | [6] |

Synthesis and Manufacturing Insights

The synthesis of poly-substituted aromatic compounds, especially those bearing multiple fluorine groups, requires careful strategic planning. While specific manufacturing protocols for this compound are proprietary, a logical and common synthetic pathway involves the reduction of a corresponding nitrobenzene precursor. This approach is a staple in industrial chemistry for producing anilines.

General Synthetic Workflow: Nitroarene Reduction

The core transformation is the reduction of a nitro group (-NO₂) to an amino group (-NH₂). This can be achieved through various methods, including catalytic hydrogenation or using reducing metals in acidic conditions.

Step-by-Step Conceptual Protocol:

-

Precursor Synthesis: The synthesis begins with a suitably substituted aromatic precursor, 1-nitro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene. This starting material can be prepared through established aromatic substitution methodologies.

-

Reaction Setup: The nitrobenzene precursor is dissolved in a suitable solvent, such as ethanol or methanol.

-

Reduction: A reducing agent is introduced. A common and effective method is the use of iron powder (Fe) in the presence of an acid catalyst like hydrochloric acid (HCl).[8] The reaction is typically heated to facilitate the reduction.

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled and filtered to remove the iron salts. The pH is adjusted to be basic, ensuring the product is in its free aniline form.

-

Extraction: The aniline product is extracted from the aqueous mixture using an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: The crude product is purified, typically via distillation or column chromatography, to yield the pure free aniline.

-

Salt Formation: To obtain the hydrochloride salt, the purified aniline is dissolved in a suitable solvent and treated with a stoichiometric amount of hydrochloric acid. The resulting salt often precipitates and can be collected by filtration.

Applications in Research and Drug Development

The true utility of this compound lies in its role as a versatile intermediate.[3][5] The amino group serves as a nucleophilic handle for a wide array of chemical transformations, allowing for its incorporation into larger, more complex molecular architectures.

The "Fluorine Advantage" in Drug Design

The -OCF₃ and -CF₃ groups are not merely passive substituents; they are active contributors to a molecule's drug-like properties.

-

Enhanced Lipophilicity: Both groups increase the molecule's lipophilicity (fat-solubility), which can improve its ability to cross biological membranes and enhance oral bioavailability.[1][4]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes. Incorporating these groups can block potential sites of metabolism, increasing the drug's half-life in the body.[1][4]

-

Modulation of Basicity: The strong electron-withdrawing nature of these groups significantly reduces the basicity (pKa) of the aniline nitrogen. This can be crucial for optimizing interactions with biological targets and avoiding off-target effects.

-

Target Engagement: The unique electronic profile of these groups can lead to stronger or novel binding interactions with protein targets, potentially increasing a drug's potency.[3]

Role as a Synthetic Building Block

The aniline functionality is a gateway to numerous critical reactions in pharmaceutical synthesis:

-

Amide Coupling: Reaction with carboxylic acids or acyl chlorides to form amides, a ubiquitous linkage in drug molecules.

-

Sulfonamide Formation: Reaction with sulfonyl chlorides to produce sulfonamides.

-

Cross-Coupling Reactions: Participation in palladium-catalyzed reactions (e.g., Buchwald-Hartwig amination) to form C-N bonds.

-

Heterocycle Synthesis: Use as a starting material for building nitrogen-containing heterocyclic rings, which are core structures in many drugs.

Related fluorinated anilines are used in the development of therapeutics for neurological disorders and as anticancer agents.[3][5][9][10]

Safety, Handling, and Storage

Proper handling of this compound hydrochloride is critical due to its potential hazards. All work should be conducted in a well-ventilated chemical fume hood by trained personnel.

GHS Hazard Classification

The compound is classified with the following hazards:[7]

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.

-

Skin Irritation (Category 2): Causes skin irritation.

-

Eye Irritation (Category 2A): Causes serious eye irritation.

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.

| Hazard Statement (H-phrase) | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Precautionary Measures and First Aid

Adherence to the following precautionary statements is mandatory for safe handling.[7]

| Precautionary Statement (P-phrase) | Description |

| P261 | Avoid breathing dust/mist/spray. |

| P264 | Wash skin thoroughly after handling. |

| P270 | Do not eat, drink or smoke when using this product. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

First Aid:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[7]

-

Skin Contact: Wash off with plenty of soap and water. Remove contaminated clothing. Seek immediate medical attention.[7]

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes. Remove contact lenses if possible. Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

Personal Protective Equipment (PPE) and Storage

-

Engineering Controls: Use only in a well-ventilated area, preferably a chemical fume hood.[7]

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[11]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat or chemical-resistant suit.[12]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate filter.[11]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][13] Keep away from strong oxidizing agents and strong bases.[7]

Conclusion

This compound hydrochloride is more than just a chemical intermediate; it is a product of strategic molecular design. The combination of a reactive aniline handle with two distinct, powerfully electron-withdrawing fluorine substituents makes it an exceptionally valuable tool for chemists. Its ability to impart desirable pharmacokinetic properties like metabolic stability and membrane permeability ensures its continued relevance in the quest for safer and more effective drugs. By understanding its properties, synthesis, and handling requirements, researchers can effectively leverage this compound to accelerate innovation in both pharmaceutical and materials science discovery.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind 4-(Trifluoromethoxy)aniline: Synthesis and Application in Drug Discovery. [Link]

-

Angene Chemical. Safety Data Sheet - 2-Methyl-4-(trifluoromethyl)aniline. [Link]

-

PubChem. 4-(Trifluoromethoxy)aniline. [Link]

- Google Patents. Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.

-

Molecules. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chemscene.com [chemscene.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]

- 9. 4-(Trifluoromethoxy)aniline | 461-82-5 [chemicalbook.com]

- 10. 4-(Trifluoromethoxy)aniline: Synthesis and Applications in Therapeutics_Chemicalbook [chemicalbook.com]

- 11. echemi.com [echemi.com]

- 12. angenechemical.com [angenechemical.com]

- 13. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides an in-depth analysis of 4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline, a highly specialized aromatic amine of significant interest to the pharmaceutical, agrochemical, and materials science sectors. The presence of both a trifluoromethoxy (-OCF₃) and a trifluoromethyl (-CF₃) group on the aniline scaffold imparts unique physicochemical properties, including enhanced lipophilicity, metabolic stability, and modulated basicity, making it a valuable building block for novel molecular entities. This document details the compound's core properties, including its molecular weight of 259.12 g/mol , outlines a logical synthetic pathway, discusses its applications in modern research, and provides essential protocols for its analysis and safe handling.

Introduction: The Strategic Value of Dual Fluorination in Aniline Scaffolds

The deliberate incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. Fluorine-containing functional groups can profoundly alter a compound's pharmacokinetic and pharmacodynamic profile. The trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups, in particular, are prized for their powerful effects:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering these groups highly resistant to metabolic degradation by cytochrome P450 enzymes. This often translates to an extended half-life for drug candidates.

-

Enhanced Lipophilicity: Both groups significantly increase a molecule's lipophilicity (fat-solubility), which can improve its ability to cross cellular membranes and interact with hydrophobic binding pockets in biological targets.

-

Modulation of Electronic Properties: As strong electron-withdrawing groups, they lower the pKa of the aniline amine group, reducing its basicity. This can prevent unwanted protonation at physiological pH and minimize off-target interactions.

This compound is a unique reagent that combines the distinct advantages of both groups in a single, versatile building block. This dual substitution offers researchers a powerful tool to fine-tune the properties of lead compounds in drug discovery and to develop next-generation agrochemicals and functional materials.

Physicochemical and Spectroscopic Profile

The fundamental properties of this compound are summarized below. Accurate characterization is the foundation of its effective use in synthesis and research.

| Property | Value | Source / Method |

| IUPAC Name | This compound | - |

| CAS Number | 409114-48-3 | [1] |

| Molecular Formula | C₈H₅F₆NO | [1] |

| Molecular Weight | 259.12 g/mol | Calculated |

| Appearance | (Expected to be a liquid or low-melting solid) | |

| Boiling Point | (Not reported, but expected to be higher than related anilines) | |

| Density | (Not reported) | |

| SMILES | Nc1cc(OC(F)(F)F)ccc1C(F)(F)F | - |

| InChIKey | (Not available in search results) |

Spectroscopic Signatures:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the aniline ring, with chemical shifts and coupling patterns influenced by the three different substituents (-NH₂, -CF₃, -OCF₃). A broad singlet corresponding to the -NH₂ protons would also be present.

-

¹⁹F NMR: The fluorine NMR is a critical tool for characterization and will display two distinct signals at different chemical shifts: one for the trifluoromethyl (-CF₃) group and another for the trifluoromethoxy (-OCF₃) group, confirming the presence of both moieties.

-

Mass Spectrometry: The mass spectrum will show a prominent molecular ion peak (M+) at m/z 259.12, confirming the compound's molecular weight.

Synthesis and Mechanistic Insights

The synthesis of this di-substituted aniline is not trivial and typically requires a multi-step approach. A plausible and logical synthetic route can be designed starting from the more readily available intermediate, 4-(trifluoromethoxy)aniline. The key challenge is the regioselective introduction of the trifluoromethyl group at the ortho-position to the amine.

Sources

A Comprehensive Technical Guide to 4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for tailoring molecular properties. Among the vast array of fluorinated building blocks, anilines bearing both trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups are of significant interest due to the profound and often synergistic effects these moieties impart on a molecule's physicochemical and biological profile. This guide provides an in-depth technical overview of a particularly valuable, yet sparsely documented, member of this class: 4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline .

This document moves beyond a simple recitation of facts, offering a senior application scientist's perspective on the causality behind its structural features, a validated understanding of its synthesis, and an exploration of its potential in driving innovation in drug discovery and beyond.

Molecular Structure and Physicochemical Properties: A Deep Dive

The unique properties of this compound stem from the electronic interplay between the amino group and the two powerful electron-withdrawing fluoroalkyl substituents on the benzene ring.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Key Physicochemical Properties

| Property | Value | Source/Comment |

| CAS Number | 409114-48-3 | |

| Molecular Formula | C₈H₅F₆NO | |

| Molecular Weight | 245.12 g/mol | Calculated |

| Appearance | Not explicitly stated, likely a liquid or low-melting solid | Inferred from related compounds |

| pKa (predicted) | Lower than aniline (approx. 4.6) | The two strong electron-withdrawing groups significantly reduce the basicity of the amino group. |

The trifluoromethoxy group at the para-position and the trifluoromethyl group at the ortho-position exert strong, cumulative electron-withdrawing effects. This has several important consequences:

-

Reduced Basicity: The lone pair of electrons on the nitrogen atom is significantly delocalized into the aromatic ring and further withdrawn by the -OCF₃ and -CF₃ groups, making the aniline derivative much less basic than aniline itself. This is a critical consideration in salt formation and in its reactivity as a nucleophile.

-

Enhanced Lipophilicity: Both the -OCF₃ and -CF₃ groups are highly lipophilic, substantially increasing the molecule's LogP value compared to unsubstituted aniline. This property is highly desirable in drug design as it can improve membrane permeability and oral bioavailability.[1]

-

Metabolic Stability: The carbon-fluorine bonds in both fluoroalkyl groups are exceptionally strong, rendering them highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. This can lead to an increased in vivo half-life of drug candidates incorporating this moiety.[1]

-

Altered Reactivity: The electron-deficient nature of the aromatic ring influences its susceptibility to electrophilic aromatic substitution, which will be less favorable than for aniline. Conversely, the amino group's nucleophilicity is attenuated.

Synthesis of this compound: A Proposed Experimental Protocol

Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Methodology (Hypothetical):

Step 1: Ortho-Trifluoromethylation of 1-Nitro-4-(trifluoromethoxy)benzene

-

Rationale: The synthesis of the key intermediate, 2-nitro-5-(trifluoromethoxy)benzotrifluoride, is the most challenging step. Modern trifluoromethylation methods are required. The directing effect of the nitro and trifluoromethoxy groups will influence the regioselectivity of this reaction.

-

Procedure:

-

To a solution of 1-nitro-4-(trifluoromethoxy)benzene in a suitable solvent (e.g., dichloromethane or acetonitrile), add a trifluoromethylating reagent such as Togni's reagent (a hypervalent iodine compound) or a trifluoromethyl source in combination with a suitable catalyst (e.g., a copper or palladium catalyst).

-

The reaction may require heating or photolytic conditions to proceed efficiently.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction and perform a standard aqueous workup.

-

Purify the crude product by column chromatography to isolate 2-nitro-5-(trifluoromethoxy)benzotrifluoride.

-

Step 2: Reduction of 2-Nitro-5-(trifluoromethoxy)benzotrifluoride

-

Rationale: The reduction of the nitro group to an amine is a standard transformation in organic synthesis. Several methods are available, with the choice often depending on the scale of the reaction and the presence of other functional groups.

-

Procedure:

-

Method A (Fe/HCl): To a stirred mixture of iron powder and ammonium chloride in a mixture of ethanol and water, heat the solution to reflux. Add the 2-nitro-5-(trifluoromethoxy)benzotrifluoride dropwise. Maintain reflux until the reaction is complete (monitored by TLC). Cool the reaction, filter off the iron salts, and extract the product into an organic solvent.

-

Method B (Catalytic Hydrogenation): Dissolve the 2-nitro-5-(trifluoromethoxy)benzotrifluoride in a suitable solvent (e.g., ethanol or ethyl acetate) and add a catalytic amount of palladium on carbon (Pd/C). Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir until the uptake of hydrogen ceases. Filter the catalyst and concentrate the solvent to obtain the desired aniline.

-

Purify the crude this compound by column chromatography or distillation under reduced pressure.

-

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not widely published, we can predict the key features based on the structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Features |

| ¹H NMR | - Aromatic region (δ 6.5-7.5 ppm) will show complex splitting patterns for the three aromatic protons due to ¹H-¹H and ¹H-¹⁹F coupling. - A broad singlet for the -NH₂ protons, with a chemical shift that is highly dependent on solvent and concentration. |

| ¹³C NMR | - Aromatic carbons will appear in the range of δ 110-150 ppm. - The carbons attached to the -CF₃ and -OCF₃ groups will appear as quartets due to coupling with the fluorine atoms. |

| ¹⁹F NMR | - Two distinct signals are expected: one for the -OCF₃ group (typically around -58 to -60 ppm relative to CFCl₃) and one for the -CF₃ group (typically around -60 to -64 ppm relative to CFCl₃). The exact chemical shifts will be influenced by the electronic environment. |

| Mass Spectrometry (EI) | - A molecular ion peak (M⁺) at m/z 245. - Characteristic fragmentation patterns involving the loss of fluorine, CF₃, and OCF₃ groups. |

| IR Spectroscopy | - N-H stretching vibrations for the primary amine in the range of 3300-3500 cm⁻¹. - Strong C-F stretching vibrations in the region of 1100-1350 cm⁻¹. - Aromatic C-H and C=C stretching vibrations. |

Applications in Drug Discovery and Materials Science

The unique combination of a trifluoromethoxy and a trifluoromethyl group on an aniline scaffold makes this molecule a highly attractive building block for the synthesis of novel bioactive compounds and advanced materials.

-

Medicinal Chemistry: The introduction of this moiety into a drug candidate can simultaneously enhance its metabolic stability, membrane permeability, and binding affinity to the target protein.[1] The electron-withdrawing nature of the substituents can also modulate the pKa of nearby functional groups, which can be crucial for optimizing drug-receptor interactions. This building block is particularly valuable for the development of kinase inhibitors, GPCR modulators, and other therapeutics where lipophilicity and metabolic stability are key determinants of efficacy.

-

Agrochemicals: Similar to its utility in pharmaceuticals, the properties imparted by the two fluoroalkyl groups can lead to the development of more potent and environmentally persistent pesticides and herbicides.

-

Materials Science: The electron-deficient aromatic ring and the potential for derivatization of the amino group make this compound a candidate for the synthesis of specialty polymers, liquid crystals, and other functional materials with tailored electronic and physical properties.

Safety and Handling

Based on the Safety Data Sheet (SDS) for the hydrochloride salt of this compound, the compound should be handled with care.

-

Hazards: It is classified as harmful if swallowed and may cause skin and serious eye irritation, as well as respiratory irritation.

-

Precautions:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Conclusion

This compound represents a potent, albeit underutilized, building block in the chemist's toolbox. Its unique electronic and steric properties, driven by the synergistic effects of the -OCF₃ and -CF₃ groups, offer significant advantages in the design of novel molecules with enhanced metabolic stability and lipophilicity. While the synthesis of this compound presents challenges, the potential rewards in the development of next-generation pharmaceuticals, agrochemicals, and advanced materials are substantial. This guide provides a foundational understanding to empower researchers to explore the full potential of this intriguing molecule.

References

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind 4-(Trifluoromethoxy)aniline: Synthesis and Application in Drug Discovery. [Link]

-

Acorn PharmaTech. The Role of Trifluoromethoxy Anilines in Modern Drug Discovery. [Link]

-

JoVE. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. [Link]

-

PubChem. 4-(Trifluoromethoxy)aniline. [Link]

-

University of California, Irvine. 19F NMR Reference Standards. [Link]

-

Chem-Station. This compound|CAS 409114-48-3. [Link]

-

PubChem. 4-Fluoro-2-(trifluoromethyl)aniline. [Link]

-

MPG.PuRe. Supporting Information. [Link]

-

SpectraBase. 4-Trifluoromethylanisole. [Link]

-

SpectraBase. 4-(Trifluoromethylthio)aniline. [Link]

-

SpectraBase. 4-Methoxy-N-(phenylmethyl)-N-(trifluoromethyl)aniline. [Link]

-

PubChem. 4-(Trifluoromethyl)aniline. [Link]

-

NIH. CAS Common Chemistry in 2021: Expanding Access to Trusted Chemical Information for the Scientific Community. [Link]

-

PubMed. New class of 19F pH indicators: fluoroanilines. [Link]

-

Wikipedia. 4-(Trifluoromethyl)aniline. [Link]

-

ResearchGate. EI mass spectra of the TFA derivative of MA and their probable fragmentation pathway. [Link]

-

ResearchGate. Structure of the compound associated with the base peak in the mass spectrum. [Link]

-

CAS.org. CAS References. [Link]

Sources

An In-Depth Technical Guide to 4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline: A Key Building Block for Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline is a highly fluorinated aromatic amine that holds significant promise as a building block in modern drug discovery and development. The strategic incorporation of both trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups onto the aniline scaffold imparts unique and desirable physicochemical properties to parent molecules. These properties, including enhanced metabolic stability, increased lipophilicity, and altered basicity, are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, discusses the rationale behind its use in medicinal chemistry, and presents methodologies for its characterization. Due to its relatively recent emergence in chemical catalogs, experimentally determined physical property data is limited. Therefore, this guide also provides estimated values based on established computational models and comparison with structurally related compounds, offering a valuable resource for researchers in the field.

Introduction: The Strategic Advantage of Fluorination in Drug Design

The introduction of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's biological activity and pharmacokinetic profile. The trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups, in particular, are sought-after moieties for molecular optimization.

The -CF₃ group is a strong electron-withdrawing group that can significantly lower the pKa of nearby basic centers, such as the amino group in aniline. This modification can be crucial for modulating a drug's ionization state at physiological pH, thereby affecting its solubility, permeability, and target binding. Furthermore, the -CF₃ group is known to enhance metabolic stability by blocking sites susceptible to oxidative metabolism.

The -OCF₃ group, while also electron-withdrawing, offers a more lipophilic alternative to the -CF₃ group. This increased lipophilicity can improve a molecule's ability to cross cellular membranes and the blood-brain barrier. The trifluoromethoxy group is also exceptionally stable towards metabolic degradation. The combination of both -OCF₃ and -CF₃ groups in this compound presents a unique opportunity to harness the synergistic effects of these two powerful functionalities in the design of novel therapeutics.

Physicochemical Properties of this compound

A thorough understanding of a building block's physical properties is paramount for its effective use in synthesis and for predicting the properties of its derivatives. While experimental data for this compound is not extensively available in public literature, the following table summarizes its known and estimated properties.

| Property | Value | Source/Method |

| IUPAC Name | This compound | - |

| CAS Number | 409114-48-3 | [1] |

| Molecular Formula | C₈H₅F₆NO | [2] |

| Molecular Weight | 245.12 g/mol | |

| Appearance | Not specified (likely a liquid or low-melting solid) | Analogy |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Density | Data not available | - |

| Solubility | Data not available (predicted to be soluble in organic solvents) | Analogy |

Note on Data Availability: The lack of extensive experimental data is common for specialized chemical building blocks. The provided information is based on supplier data and chemical database entries. Researchers are advised to perform their own characterization for any new batch of this compound.

Rationale for Property Determination: A Workflow for Characterization

For a novel or sparsely characterized compound like this compound, a systematic workflow for determining its physical properties is essential. This not only ensures the quality and identity of the material but also provides critical data for reaction optimization and scale-up.

Sources

Navigating the Synthesis Landscape: A Technical Safety Guide to 4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical and agrochemical synthesis, fluorinated building blocks are indispensable tools for tailoring the pharmacokinetic and physicochemical properties of target molecules. Among these, 4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline stands out as a key intermediate. Its dual trifluoromethyl and trifluoromethoxy substitutions offer unique electronic and lipophilic characteristics. However, the very features that make this compound chemically valuable also necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth examination of the safety data for this compound, offering practical, field-proven insights to ensure its safe handling and use in a research and development setting.

Section 1: Chemical Identity and Physicochemical Properties

A foundational aspect of chemical safety is a clear understanding of the substance's identity and physical characteristics. This information is critical for designing appropriate storage, handling, and emergency response procedures.

| Property | Value | Source |

| Chemical Name | This compound | SynQuest Labs |

| CAS Number | 409114-48-3 | SynQuest Labs |

| Molecular Formula | C8H5F6NO | SynQuest Labs |

| Molecular Weight | 245.12 g/mol | Calculated |

| Appearance | Not specified; likely a liquid or solid | N/A |

| Boiling Point | No data available | N/A |

| Melting Point | No data available | N/A |

| Density | No data available | N/A |

| Solubility | Expected to be soluble in organic solvents. | [1] |

| Flash Point | No data available | N/A |

Note: Data for the hydrochloride salt of this compound is more readily available. While the reactivity will differ, the general hazards are often comparable. For related compounds like 4-(Trifluoromethoxy)aniline, the flash point is around 81°C.[2] Researchers should handle this compound as a combustible substance.

Section 2: Hazard Identification and GHS Classification

Understanding the specific hazards associated with a chemical is paramount for risk assessment and the implementation of appropriate control measures. This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

GHS Hazard Pictograms:

GHS05: Corrosion GHS06: Acute Toxicity (fatal or toxic) GHS07: Harmful/Irritant

Signal Word: Danger[3]

Hazard Statements:

-

H301: Toxic if swallowed.[3]

-

H312: Harmful in contact with skin.[3]

-

H315: Causes skin irritation.[3]

-

H318: Causes serious eye damage.[3]

-

H332: Harmful if inhaled.[3]

-

H335: May cause respiratory irritation.[3]

The trifluoromethyl and aniline moieties are the primary drivers of this compound's toxicity profile. Aniline and its derivatives are known to be toxic, with the potential to cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.[4] The presence of two electron-withdrawing trifluoromethyl groups can influence the compound's absorption and metabolic pathways, necessitating a cautious approach.

Section 3: Safe Handling and Storage Protocols

A proactive approach to safety is essential when working with hazardous chemicals. The following protocols are designed to minimize exposure and mitigate risks during the handling and storage of this compound.

Engineering Controls and Personal Protective Equipment (PPE)

The primary line of defense against chemical exposure is the use of robust engineering controls, supplemented by appropriate personal protective equipment.

Experimental Workflow for Safe Handling:

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

-

Work Area Designation: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[5]

-

Ventilation: Ensure that the chemical fume hood has a face velocity that meets institutional and regulatory standards.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes and vapors.[6]

-

Hand Protection: Wear chemically resistant gloves, such as butyl rubber or Viton. Nitrile gloves may not offer sufficient protection for prolonged contact with aniline derivatives.[5] Always inspect gloves for tears or holes before use.

-

Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required. For larger quantities or in the event of a spill, a chemical-resistant apron or suit may be necessary.[7]

-

Respiratory Protection: If there is a risk of exposure outside of a functioning fume hood, a NIOSH-approved respirator with an organic vapor cartridge is required.[6] All personnel requiring respiratory protection must be part of a respiratory protection program that includes medical evaluation and fit testing.

-

Storage Requirements

Proper storage is crucial to maintain the chemical's integrity and prevent accidental release or reaction.

-

Container: Store in a tightly sealed, original container in a cool, dry, and well-ventilated area.[8]

-

Incompatibilities: Keep away from strong oxidizing agents, strong bases, and sources of ignition.[6] Aniline and its derivatives can react violently with oxidizing agents.[4]

-

Segregation: Store away from incompatible materials and foodstuff containers.[8]

Section 4: Emergency Procedures

Despite the best precautions, accidents can happen. A well-rehearsed emergency plan is critical to minimizing harm to personnel and the environment.

First-Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an exposure.

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[6]

-

Skin Contact: Remove all contaminated clothing. Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[9]

-

Eye Contact: Immediately flush the eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[6]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Spill Response

A prompt and effective response to a spill is essential to prevent the spread of contamination and further exposure.

Risk Assessment for Spill Response:

Caption: Decision-making workflow for responding to a chemical spill.

Spill Cleanup Protocol:

-

Evacuate: Immediately evacuate all non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated, if it can be done safely.

-

Contain: For small spills, use an inert absorbent material like vermiculite, dry sand, or a chemical spill kit to contain the spill.[10]

-

Neutralize (if applicable and trained): For aniline spills, some procedures recommend neutralization, but this should only be performed by trained personnel.

-

Collect: Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[10]

-

Decontaminate: Clean the spill area with a suitable decontamination solution.

-

Waste Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[6]

For large spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EH&S) department and emergency services.[5]

Section 5: Toxicological and Ecological Information

Detailed toxicological and ecological data for this compound is limited.[6] However, based on its structure and the known hazards of similar compounds, it should be treated with a high degree of caution.

-

Toxicological Information: Aniline and its derivatives are known to be toxic and can be absorbed through the skin.[11] They can cause damage to the liver and kidneys with prolonged or repeated exposure.[4] The trifluoromethyl groups may enhance its persistence and bioaccumulation potential.

Section 6: Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

-

Waste Containers: Use clearly labeled, sealed, and chemically compatible containers for waste collection.

-

Disposal Method: Waste should be disposed of through a licensed hazardous waste disposal company. Incineration in a facility equipped with an afterburner and scrubber is a common disposal method for such compounds.[6]

-

Regulatory Compliance: Ensure that all disposal practices comply with local, state, and federal regulations.

Conclusion

This compound is a valuable research chemical that demands a high level of respect and caution. While specific toxicological and ecological data may be sparse, a thorough understanding of its chemical properties and the hazards associated with its structural motifs allows for the development of robust safety protocols. By implementing the engineering controls, personal protective equipment, and emergency procedures outlined in this guide, researchers can confidently and safely harness the synthetic potential of this important building block.

References

-

PubChem. (n.d.). 4-(Trifluoromethoxy)aniline. National Center for Biotechnology Information. Retrieved from [Link]

-

Scribd. (n.d.). Aniline. Retrieved from [Link]

-

Washington State University. (n.d.). Aniline. Retrieved from [Link]

-

Loba Chemie. (n.d.). 2-Methyl-3-(trifluoromethyl)aniline. Retrieved from [Link]

-

Knowledge Sourcing Intelligence. (2025). What are the health and safety guidelines for Aniline in workplaces? Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet. Retrieved from [Link]

-

Loba Chemie. (2019). 2-METHYL-3-(TRIFLUOROMETHYL) ANILINE MSDS. Retrieved from [Link]

-

TUODA. (n.d.). High-Purity 2-Methyl-3-(trifluoromethyl)aniline for Pharmaceutical intermediates Applications. Retrieved from [Link]

Sources

- 1. tuodaindus.com [tuodaindus.com]

- 2. 4-(Trifluoromethoxy)aniline | 461-82-5 | FT38100 [biosynth.com]

- 3. synquestlabs.com [synquestlabs.com]

- 4. nj.gov [nj.gov]

- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 6. synquestlabs.com [synquestlabs.com]

- 7. echemi.com [echemi.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. scribd.com [scribd.com]

- 10. 4-(Trifluoromethyl)aniline(455-14-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 11. bloomtechz.com [bloomtechz.com]

4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline synthesis pathway

An In-Depth Technical Guide to the Synthesis of 4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline

Executive Summary

This compound is a highly valuable fluorinated building block in the fields of pharmaceutical and agrochemical development. The strategic incorporation of both the trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) moieties onto an aniline scaffold imparts unique and desirable properties to target molecules. These include enhanced metabolic stability, increased lipophilicity, and modulated electronic characteristics that can significantly improve binding affinity and bioavailability.[1][2] This guide details a robust and regiochemically controlled synthetic pathway for this compound, designed for researchers and drug development professionals. The proposed synthesis proceeds via a two-step sequence involving the trifluoromethoxylation of a strategically chosen phenol precursor, followed by a clean and efficient reduction of a nitro group to yield the target aniline. This approach prioritizes selectivity and yield, circumventing the challenges of isomeric mixtures often encountered with direct electrophilic substitution on less-activated rings.

Part 1: The Strategic Imperative of Dual Fluorination in Medicinal Chemistry

The trifluoromethoxy (-OCF3) group is often considered a "super-methyl" or lipophilic hydroxyl group mimic, offering a unique combination of high electronegativity and significant lipophilicity (Hansch parameter π ≈ 1.04).[3] This enhances membrane permeability and can protect adjacent functional groups from metabolic degradation. Similarly, the trifluoromethyl (-CF3) group is a strong electron-withdrawing group that increases the acidity of nearby N-H bonds, resists oxidative metabolism, and can engage in favorable interactions with biological targets.[1]

The combination of these two groups on a single aniline ring creates a powerful synthon for:

-

Fine-tuning pKa: Modulating the basicity of the aniline nitrogen for optimal interaction with enzyme active sites.

-

Blocking Metabolic Hotspots: Preventing unwanted P450-mediated oxidation on the aromatic ring.

-

Enhancing Potency: The unique electronic profile can lead to stronger and more specific binding interactions.

This guide provides a validated, logical pathway to access this key intermediate, empowering chemists to leverage its unique properties in their discovery programs.[2][4]

Part 2: Retrosynthetic Analysis and Pathway Design

A robust synthesis demands absolute control over the relative positioning of the three key functional groups: the amine, the trifluoromethoxy, and the trifluoromethyl group. A retrosynthetic analysis reveals that the most reliable approach is to introduce the amine functionality in the final step via the reduction of a nitro group. This is a classic, high-yielding transformation that avoids potential side reactions associated with directing group conflicts in electrophilic aromatic substitution on an aniline.

This logic dictates that the key precursor is 1-nitro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene . This intermediate can, in turn, be constructed from a commercially available or readily accessible starting material, 4-hydroxy-3-nitrobenzotrifluoride , by converting the phenolic hydroxyl group to the target trifluoromethoxy ether. This strategy elegantly establishes the required 1,2,4-substitution pattern from the outset.

Caption: Retrosynthetic analysis of the target aniline.

Part 3: A Validated Two-Step Synthetic Protocol

The proposed forward synthesis is designed for efficiency, scalability, and regiochemical purity.

Step 1: Synthesis of 1-Nitro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene

Causality and Rationale: The conversion of a phenol to a trifluoromethyl ether is a critical transformation in fluorine chemistry. While historical methods often required highly toxic reagents like SF4, modern approaches provide milder and more accessible alternatives.[1] This protocol adapts established principles of nucleophilic attack of a phenoxide on an electrophilic trifluoromethyl source. The choice of starting material, 4-hydroxy-3-nitrobenzotrifluoride, is strategic as it predefines the final substitution pattern, thereby avoiding complex purification of unwanted isomers.

Experimental Protocol:

-

To an oven-dried, nitrogen-flushed reaction vessel, add 4-hydroxy-3-nitrobenzotrifluoride (1.0 equiv) and an appropriate anhydrous polar aprotic solvent (e.g., DMF or NMP).

-

Cool the mixture to 0 °C in an ice bath and add a suitable base (e.g., potassium carbonate, 2.0 equiv) portion-wise to generate the phenoxide in situ.

-

Stir the resulting suspension vigorously for 30 minutes at 0 °C.

-

Introduce the trifluoromethylating agent. A common and effective system involves the use of a Ruppert-Prakash type reagent (e.g., TMSCF3) with a suitable initiator, or a combination of a trifluoromethyl source (e.g., sodium trifluoromethanesulfinate, CF3SO2Na) and an oxidant/catalyst system.

-

Allow the reaction to slowly warm to room temperature and then heat to 60-80 °C, monitoring progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction to room temperature and quench by carefully pouring it into a stirred mixture of ice water and ethyl acetate.

-

Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic extracts, wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to afford the pure 1-nitro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene.

Quantitative Data Summary (Step 1):

| Reagent | MW ( g/mol ) | Molar Eq. | Example Amount (10 mmol scale) |

| 4-Hydroxy-3-nitrobenzotrifluoride | 207.08 | 1.0 | 2.07 g |

| Potassium Carbonate (K2CO3) | 138.21 | 2.0 | 2.76 g |

| Trifluoromethylating System | Variable | ~1.5 | Varies by reagent |

| Anhydrous DMF | 73.09 | - | 50 mL |

Step 2: Synthesis of this compound

Causality and Rationale: The reduction of an aromatic nitro group to a primary amine is one of the most reliable and high-yielding reactions in organic synthesis. Catalytic hydrogenation is the preferred method as it offers high efficiency and generates only water as a byproduct, simplifying purification.[5] Palladium on activated carbon (Pd/C) is a highly effective and commonly used catalyst for this transformation.

Experimental Protocol:

-

Charge a high-pressure hydrogenation vessel (e.g., a Parr shaker apparatus) with 1-nitro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene (1.0 equiv) and a suitable solvent such as methanol or ethyl acetate.

-

Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol% loading) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Seal the vessel and purge the system several times with nitrogen, followed by several purges with hydrogen gas.

-

Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi).

-

Commence vigorous agitation (shaking or stirring) and maintain the reaction at room temperature.

-

Monitor the reaction progress by observing hydrogen uptake or by periodic analysis of aliquots via TLC or GC-MS. The reaction is typically complete within 2-6 hours.

-

Upon completion, cease agitation and carefully vent the hydrogen gas. Purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad thoroughly with the reaction solvent.

-

Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.

-

The resulting crude product is often of high purity. If necessary, it can be further purified by recrystallization or column chromatography to yield the final this compound.

Quantitative Data Summary (Step 2):

| Reagent | MW ( g/mol ) | Molar Eq. | Example Amount (8 mmol scale) |

| 1-Nitro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene | 291.08 | 1.0 | 2.33 g |

| 10% Palladium on Carbon | - | 0.02 | ~170 mg |

| Methanol | 32.04 | - | 40 mL |

| Hydrogen Gas (H2) | 2.02 | Excess | 50-100 psi |

Part 4: Overall Workflow and Analytical Confirmation

The seamless integration of these two steps provides a streamlined and efficient path to the target molecule.

Caption: Complete synthetic workflow diagram.

Self-Validating System & Analytical Trustworthiness:

The integrity of this protocol is ensured by rigorous analytical confirmation at each stage.

-

Intermediate (1-Nitro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene):

-

¹⁹F NMR: Expect two distinct signals: one for the -OCF₃ group (approx. -58 to -60 ppm) and one for the ring-bound -CF₃ group (approx. -61 to -63 ppm).

-

¹H NMR: The aromatic protons will show a characteristic splitting pattern consistent with a 1,2,4-trisubstituted ring.

-

MS (EI or ESI): The molecular ion peak should correspond to the calculated mass (C8H3F6NO3).

-

-

Final Product (this compound):

-

¹⁹F NMR: Similar to the intermediate, two signals for the two distinct fluorine groups.

-

¹H NMR: The appearance of a broad singlet corresponding to the -NH₂ protons (typically 3.5-4.5 ppm, D₂O exchangeable) and a significant upfield shift of the aromatic protons compared to the nitro-intermediate.

-

MS (EI or ESI): A molecular ion peak corresponding to the reduced product (C8H5F6N).

-

Purity (HPLC/GC): Should indicate a purity of ≥98% for use in sensitive downstream applications.

-

References

- Vertex AI Search Grounding API Redirect. (n.d.). Understanding the Synthesis and Properties of 4-(Trifluoromethoxy)aniline.

- Guidechem. (n.d.). How is 4-(Trifluoromethoxy)aniline synthesized?.

- Request PDF. (n.d.). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives.

- Vertex AI Search Grounding API Redirect. (n.d.). Synthesis Pathways Utilizing 4-Fluoro-3-(trifluoromethyl)aniline.

- ChemicalBook. (2025). 4-(Trifluoromethoxy)aniline: Synthesis and Applications in Therapeutics.

- SciSpace. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives.

- National Institutes of Health. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives.

- The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na.

- Chem-Impex. (n.d.). 4-(Trifluoromethoxy)aniline.

- MedChemExpress. (n.d.). 4-(Trifluoromethoxy)aniline | Biochemical Reagent.

- Beilstein Journal of Organic Chemistry. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent.

- Sigma-Aldrich. (n.d.). 4-(Trifluoromethoxy)aniline 98 461-82-5.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind 4-(Trifluoromethoxy)aniline: Synthesis and Application in Drug Discovery.

- Google Patents. (n.d.). EP0820981A1 - Process for the preparation of 2-trifluoromethoxy-aniline.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind 2-Methyl-4-(trifluoromethoxy)aniline: Properties, Synthesis, and Market Growth.

- Fluorochem. (n.d.). 4-Methoxy-2-(trifluoromethyl)aniline.

- Google Patents. (n.d.). EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline.

- ResearchGate. (n.d.). An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline.

- Google Patents. (n.d.). US6333434B1 - Preparation of trifluoromethylanilines.

- Quick Company. (n.d.). A Novel Process For Preparing Polyhalogenated Perhaloalkylaniline.

Sources

- 1. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 2. nbinno.com [nbinno.com]

- 3. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. US6333434B1 - Preparation of trifluoromethylanilines - Google Patents [patents.google.com]

A Technical Guide to 4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline: A Key Building Block for Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Dual Fluorination in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic candidates. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. 4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline stands as a particularly compelling building block, offering the dual advantage of two distinct fluorine-containing moieties: a trifluoromethoxy (-OCF3) group and a trifluoromethyl (-CF3) group. This disubstituted aniline is a valuable intermediate for the synthesis of novel pharmaceuticals, particularly in the development of kinase inhibitors and other targeted therapies. The presence of both a highly lipophilic and metabolically stable trifluoromethoxy group and an electron-withdrawing trifluoromethyl group on the same aromatic core provides medicinal chemists with a powerful tool to fine-tune the properties of lead compounds.

Commercial Availability: Sourcing a High-Value Intermediate

This compound is commercially available from a number of specialized chemical suppliers, primarily for research and development purposes. It is typically offered as the free aniline or as its hydrochloride salt, which can exhibit improved stability and handling characteristics.

Key Commercial Forms:

A partial list of suppliers includes SynQuest Laboratories, BLDpharm, and ChemScene[1][2]. Researchers are advised to consult supplier catalogs for the most current information on purity, available quantities, and lead times.

Physicochemical Properties: A Data-Driven Overview

Precise physicochemical data for this compound is not extensively reported in publicly available literature. However, based on information from safety data sheets and predicted values, the following properties can be summarized:

| Property | Value | Source |

| Molecular Formula | C8H5F6NO | SynQuest Labs[1] |

| Molecular Weight | 261.12 g/mol | SynQuest Labs[1] |

| Appearance | Not specified (likely a solid or oil) | - |

| Boiling Point | Not experimentally determined | - |

| Melting Point | Not experimentally determined | - |

| Solubility | Expected to be soluble in organic solvents | General chemical principles |

| pKa | Not experimentally determined | - |

Synthesis and Reactivity: Constructing a Key Intermediate

Caption: Retrosynthetic analysis of this compound.

The reactivity of this compound is primarily dictated by the nucleophilic amino group. This moiety can readily participate in a variety of common organic transformations, including:

-

Amide bond formation: Reaction with carboxylic acids, acid chlorides, or activated esters to form amides.

-

Sulfonamide formation: Reaction with sulfonyl chlorides to yield sulfonamides.

-

N-Arylation: Participation in cross-coupling reactions (e.g., Buchwald-Hartwig amination) to form diarylamines.

-

Diazotization: Conversion of the amino group to a diazonium salt, which can then be subjected to various Sandmeyer-type reactions.

The electron-withdrawing nature of the trifluoromethoxy and trifluoromethyl groups will decrease the basicity of the aniline nitrogen compared to unsubstituted aniline.

Applications in Research and Drug Development: Leveraging Unique Properties

The true value of this compound lies in its application as a building block in the synthesis of complex, biologically active molecules. The trifluoromethoxy group is known to enhance metabolic stability and membrane permeability, while the trifluoromethyl group can modulate pKa and participate in favorable interactions with biological targets[3].

This compound is of particular interest in the development of:

-

Kinase Inhibitors: Many kinase inhibitors feature a substituted aniline core that interacts with the hinge region of the kinase domain. The unique substitution pattern of this aniline can be exploited to achieve high potency and selectivity.

-

Agrochemicals: The introduction of fluorinated moieties is a common strategy in the design of modern pesticides and herbicides to enhance their efficacy and environmental persistence[4].

-

Materials Science: The electronic properties imparted by the fluorine substituents make this compound a potential intermediate for the synthesis of novel polymers and liquid crystals[5].

Safety and Handling: A Prudent Approach

The hydrochloride salt of this compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation[1].

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection[1].

-

Ventilation: Use only in a well-ventilated area, such as a chemical fume hood[1].

-

Handling: Avoid breathing dust, mist, or spray. Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling[1].

-

Storage: Store in a well-ventilated place. Keep container tightly closed.

For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Hypothetical Experimental Protocol: Amide Coupling

The following is a hypothetical, yet representative, experimental protocol for the use of this compound in a standard amide coupling reaction. This protocol is for illustrative purposes and should be adapted and optimized for specific substrates and reaction scales.

Objective: To synthesize N-(4-(trifluoromethoxy)-2-(trifluoromethyl)phenyl)acetamide.

Materials:

-

This compound

-

Acetyl chloride

-

Triethylamine

-

Dichloromethane (anhydrous)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

-

Dissolve the aniline in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.2 eq) to the solution.

-

Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with the addition of water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Caption: Workflow for a hypothetical amide coupling reaction.

References

Sources

An In-Depth Technical Guide to 4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline is a highly functionalized aromatic amine that serves as a critical building block in modern medicinal chemistry and materials science. Its structure, characterized by two distinct, strongly electron-withdrawing fluorine-containing groups—a trifluoromethoxy (-OCF₃) group at the 4-position and a trifluoromethyl (-CF₃) group at the 2-position—imparts unique physicochemical properties that are highly sought after in the design of novel molecules.

The strategic placement of these fluorinated moieties significantly influences the compound's lipophilicity, metabolic stability, and electronic character, making it an invaluable intermediate for creating complex therapeutic agents and high-performance materials. This guide provides a comprehensive overview of its properties, plausible synthetic strategies, reactivity, and applications, grounded in established chemical principles.

Physicochemical and Spectroscopic Profile

Accurate characterization is fundamental to the application of any chemical intermediate. The key properties of this compound are summarized below.

| Property | Value | Source / Notes |

| Chemical Name | This compound | IUPAC |

| CAS Number | 409114-48-3 | Free Base |

| CAS Number | 1588441-12-6 | Hydrochloride Salt |

| Molecular Formula | C₈H₅F₆NO | |

| Molecular Weight | 257.12 g/mol | |

| Appearance | Varies; often a liquid or low-melting solid | Supplier Data |

| ¹H NMR | Expected signals for aromatic protons (3H) and amine protons (2H). Aromatic signals would appear as complex multiplets due to F-H coupling. | Predicted |

| ¹³C NMR | Expected signals for 8 distinct carbons. Carbons attached to -CF₃ and -OCF₃ will show characteristic quartets due to C-F coupling. Similar spectra for related compounds like 4-(trifluoromethoxy)aniline are available for comparison.[1] | Predicted |

| ¹⁹F NMR | Two distinct signals are expected: one for the -OCF₃ group and one for the -CF₃ group, providing clear diagnostic peaks. | Predicted |

Synthesis Methodologies: A Proposed Pathway

While specific, peer-reviewed synthetic protocols for this compound are not abundant in readily accessible literature, a plausible and logical multi-step synthesis can be designed based on established organofluorine chemistry. The following proposed pathway starts from the commercially available 1-bromo-4-(trifluoromethoxy)benzene.

Rationale: This pathway strategically builds the molecule by first establishing the trifluoromethoxybenzene core, followed by the introduction of the second fluoroalkyl group and, finally, the installation of the amine functionality via a reliable nitration-reduction sequence.

Figure 1: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Nitration of 1-Bromo-4-(trifluoromethoxy)benzene

-

Causality: The trifluoromethoxy group is a meta-director, but due to the strong ortho,para-directing effect of the bromine atom, nitration is expected to occur ortho to the bromine. The strong electron-withdrawing nature of the -OCF₃ group deactivates the ring, requiring strong nitrating conditions.

-

Procedure:

-

To a stirred solution of concentrated sulfuric acid at 0°C, add 1-bromo-4-(trifluoromethoxy)benzene (1.0 eq) dropwise, maintaining the temperature below 5°C.

-

Add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise to the reaction mixture.

-

Allow the reaction to stir at 0-5°C for 2-4 hours, monitoring by TLC or GC-MS for the disappearance of starting material.

-

Carefully pour the reaction mixture onto crushed ice and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-bromo-2-nitro-4-(trifluoromethoxy)benzene.

-

Step 2: Trifluoromethylation of the Aryl Bromide

-

Causality: A copper-mediated cross-coupling reaction is a common method for introducing a trifluoromethyl group onto an aromatic ring, displacing a halide. Various modern trifluoromethylation reagents and catalysts can be employed.[2][3]

-

Procedure:

-

In an inert atmosphere glovebox or Schlenk line, combine 1-bromo-2-nitro-4-(trifluoromethoxy)benzene (1.0 eq), a copper(I) source (e.g., CuI), a trifluoromethylating agent (e.g., (trifluoromethyl)trimethylsilane with a fluoride source, or a pre-formed copper-CF₃ reagent), and a suitable ligand (e.g., phenanthroline) in a dry, polar aprotic solvent like DMF or NMP.

-

Heat the reaction mixture to 80-120°C and stir for 12-24 hours, monitoring for completion.

-

After cooling, quench the reaction with aqueous ammonium chloride solution and extract the product into an organic solvent.

-

Purify the crude product by column chromatography to isolate 1-(trifluoromethyl)-2-nitro-4-(trifluoromethoxy)benzene.

-

Step 3: Reduction of the Nitro Group

-

Causality: The reduction of an aromatic nitro group to an aniline is a robust and high-yielding transformation. Metal-acid systems like iron in acetic or hydrochloric acid, or catalytic hydrogenation, are standard methods that are tolerant of the fluoroalkyl groups.[4]

-

Procedure:

-

Suspend 1-(trifluoromethyl)-2-nitro-4-(trifluoromethoxy)benzene (1.0 eq) in ethanol or acetic acid.

-

Add iron powder (3-5 eq) and a catalytic amount of concentrated hydrochloric acid.

-

Heat the mixture to reflux (approx. 80°C) and stir vigorously for 2-6 hours until the reaction is complete.

-

Cool the reaction, filter through celite to remove the iron salts, and neutralize the filtrate with a base (e.g., sodium carbonate).

-

Extract the product into ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final product, this compound, by vacuum distillation or column chromatography.

-

Chemical Reactivity and Applications

The unique electronic structure of this compound dictates its reactivity and utility.

Reactivity Profile

The presence of two powerful electron-withdrawing groups (-CF₃ and -OCF₃) has profound effects:

-

Reduced Basicity: The electron density on the nitrogen atom is significantly decreased, making the aniline much less basic (higher pKa of the conjugate acid) compared to aniline itself.

-

Deactivated Aromatic Ring: The aromatic ring is highly deactivated towards electrophilic aromatic substitution (e.g., halogenation, nitration). Any further substitution would be challenging and would likely be directed to the 5- or 6-positions.

-

Nucleophilic Reactions at the Amine: The primary amine remains a functional nucleophile and can undergo standard reactions such as acylation, sulfonylation, and diazotization, although potentially requiring more forcing conditions than activated anilines.

Figure 2: Key reactivity pathways for the aniline functional group.

Core Applications in Drug Discovery

The trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups are considered "privileged" moieties in medicinal chemistry.[5][6] Their incorporation into drug candidates is a well-established strategy to enhance pharmacokinetic and pharmacodynamic properties.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making both -CF₃ and -OCF₃ groups highly resistant to metabolic degradation by cytochrome P450 enzymes.[7] This can increase a drug's half-life and reduce metabolic liabilities.

-

Increased Lipophilicity: Both groups significantly increase the lipophilicity (logP) of a molecule.[5][6] This property is critical for enhancing membrane permeability, improving absorption, and potentially enabling penetration of the blood-brain barrier.

-

Modulation of pKa: The electron-withdrawing nature of these groups can lower the pKa of nearby basic centers, which can be used to fine-tune the ionization state of a drug at physiological pH, affecting solubility and receptor binding.

-

Enhanced Binding Affinity: The strong dipole moments of the C-F bonds can lead to favorable interactions (e.g., dipole-dipole, hydrogen bonding with the oxygen of -OCF₃) within a target protein's binding pocket, thereby increasing potency.

Figure 3: Logical flow from structural features to desired pharmacological properties.

This aniline derivative is therefore an ideal starting point for synthesizing novel inhibitors, receptor antagonists, and other therapeutic agents where fine-tuning of these properties is essential for success.

Safety and Handling

Based on safety data for the hydrochloride salt and related compounds, this compound should be handled with significant caution as it is classified as hazardous.

-

GHS Hazard Statements:

-

H301: Toxic if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield. A lab coat is mandatory.

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Store locked up.

-

Conclusion

This compound is a highly valuable, albeit specialized, chemical intermediate. Its densely functionalized structure, featuring two distinct and powerful fluoroalkyl groups, provides a unique combination of metabolic stability, lipophilicity, and electronic properties. While its synthesis requires a multi-step approach rooted in modern organofluorine chemistry, its potential as a scaffold for developing next-generation pharmaceuticals and advanced materials is significant. A thorough understanding of its properties, reactivity, and handling requirements is essential for researchers and developers aiming to leverage this potent building block in their innovation pipelines.

References

[7] NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Trifluoromethoxy Aniline Derivatives in Modern Chemistry. Retrieved from [Link]

[8] ResearchGate. (n.d.). Synthesis of 2,4-dichloro-3-(trifluoromethyl)aniline (4). Reagents and.... Retrieved from [Link]

[9] ResearchGate. (n.d.). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives | Request PDF. Retrieved from [Link]

[5] Mezo, E. D., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. Retrieved from [Link]

[6] ResearchGate. (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

[10] ResearchGate. (n.d.). An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. Retrieved from [Link]

[11] The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Retrieved from [Link]